Patent-Protected Indication Portfolio vs. Unsubstituted Parent Benzamide: Exclusive Disease Coverage
CAS 1043162-52-2 is specifically enumerated in the Merck Sharp & Dohme patent portfolio (WO2015148354 family) as a TrkA kinase inhibitor with patented claims covering chronic pain (ICD-11: MG30), neuropathic pain (ICD-11: 8E43.0), pruritus (ICD-11: EC90), and solid tumour/cancer (ICD-11: 2A00-2F9Z) [1]. The unsubstituted parent benzamide (CAS 1043141-06-5), lacking the 3-bromo substituent, is not covered by the same patent claims. While quantitative IC50 or Ki values for CAS 1043162-52-2 against TrkA are not publicly disclosed, the patent exclusivity itself constitutes a procurement-relevant differentiator: the 3-bromo-substituted compound is the specific chemical entity around which intellectual property and therapeutic development efforts have been structured [1].
| Evidence Dimension | Patent-protected therapeutic indication coverage |
|---|---|
| Target Compound Data | Patented for chronic pain, neuropathic pain, pruritus, solid tumour/cancer (Merck WO2015148354) |
| Comparator Or Baseline | Unsubstituted parent benzamide (CAS 1043141-06-5): no corresponding patent-protected indication claims identified |
| Quantified Difference | Qualitative: patent exclusivity present for 3-bromo compound vs. absent for parent |
| Conditions | Patent family WO2015148354 / WO2015148373, assigned to Merck Sharp & Dohme Corp. |
Why This Matters
For procurement decisions in drug discovery programs targeting TrkA-mediated pain or oncology indications, the patent-protected status of CAS 1043162-52-2 provides freedom-to-operate clarity that unsubstituted analogues cannot offer.
- [1] Therapeutic Target Database (TTD). Drug ID: D0I9FU. Bicyclic heteroaryl benzamide derivative 4. Patented indications: Chronic pain (MG30), Neuropathic pain (8E43.0), Pruritus (EC90), Solid tumour/cancer (2A00-2F9Z). Company: Merck Sharp & Dohme Corp. View Source
